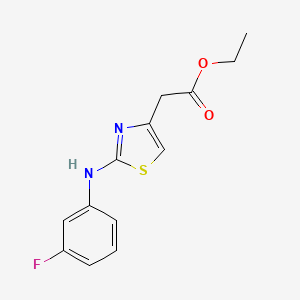
Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3-fluorophenyl)amino]acetate is a chemical compound with the molecular weight of 197.21 . Its IUPAC name is ethyl (3-fluoroanilino)acetate .
Molecular Structure Analysis
The InChI code for ethyl 2-[(3-fluorophenyl)amino]acetate is 1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-[(3-fluorophenyl)amino]acetate has a molecular weight of 197.21 . It should be stored at room temperature . Ethyl (4-fluorobenzoyl)acetate has a refractive index of n20/D 1.5040 (lit.), a boiling point of 117-120 °C (lit.), and a density of 1.174 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Pharmacological Activities
A study by Attimarad, Khedr, and Aldhubiab (2017) explored the microwave-assisted synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and their pharmacological activities. They found that compounds with halogen substitution exhibited good anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin. Additionally, certain compounds showed antioxidant activity comparable to ascorbic acid, suggesting potential for therapeutic applications (Attimarad, Khedr, & Aldhubiab, 2017).
Crystal Structure Determination
The crystal structure of a related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, was determined by X-ray methods by DyaveGowda et al. (2002). This study contributes to understanding the molecular conformation and structural properties of thiazolyl acetates, providing a foundation for further research into their potential applications (DyaveGowda et al., 2002).
Synthesis of Thiazolopyridine Derivatives
Mohamed (2014) described the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. This research demonstrates the chemical versatility of thiazolyl acetates in synthesizing complex molecules with potential for varied biological activities (Mohamed, 2014).
Fluorescent Properties of Thiazole-conjugated Complexes
A study by Li et al. (2009) investigated the solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties of a thiazole-conjugated pyridinium complex. This research highlights the potential of thiazolyl acetates in developing new fluorescent materials for applications in sensing and imaging (Li et al., 2009).
Molecular Docking and Biological Evaluation
Riadi et al. (2021) discussed the synthesis and biological evaluation of a new quinazolinone-based derivative as a potent inhibitor for VEGFR-2 and EGFR tyrosine kinases. The study showcases the potential of thiazolyl acetates in the development of new anticancer agents through targeted inhibition of key enzymes involved in cancer progression (Riadi et al., 2021).
Safety and Hazards
While specific safety and hazard information for “Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate” is not available, related compounds such as 4-Amino-3-fluorophenylboronic acid hydrochloride are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
ethyl 2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-4-9(14)6-10/h3-6,8H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUYXFZUWMVCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2798591.png)
![9-benzyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798595.png)

![2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2798599.png)

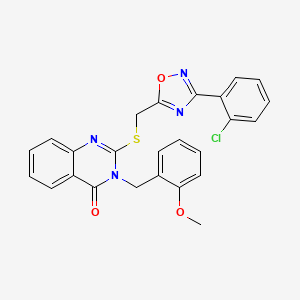
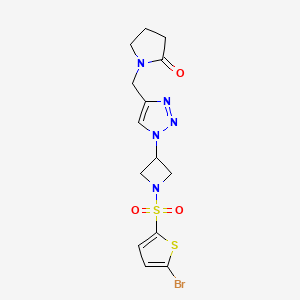
![(E)-N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2798603.png)
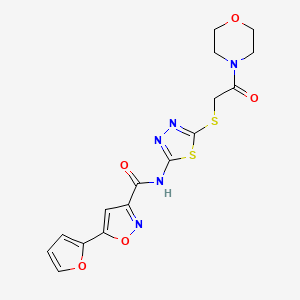
![[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2798606.png)
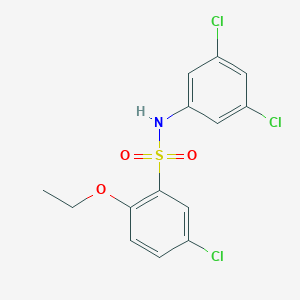
![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)
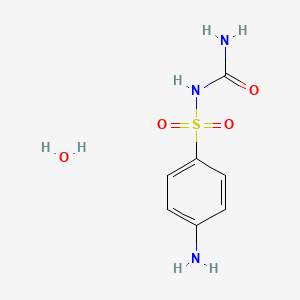
![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)
